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Compound of Interest

Compound Name: Rivulariapeptolides 1185

Cat. No.: B15574437

Audience: Researchers, scientists, and drug development professionals.

Introduction Rivulariapeptolides are a family of cyclic depsipeptides identified from marine
cyanobacteria.[1][2] Specifically, Rivulariapeptolide 1185 is a novel and potent serine protease
inhibitor discovered through a native metabolomics approach, which combines non-targeted
liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry
to detect protein binding.[1][3] Its complex structure and significant biological activity make it a
compound of interest for drug discovery and chemical biology.[3][4] This document provides
detailed application notes and protocols for the isolation, characterization, and quantification of
Rivulariapeptolide 1185 to serve as a standard for research and development.

Physicochemical and Structural Data

Rivulariapeptolide 1185 has been characterized using high-resolution mass spectrometry
(HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Its fundamental
properties are summarized below.
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Property Value Reference
Compound Name Rivulariapeptolide 1185 [1]
Chemical Class Cyclic Depsipeptide [1][5]
Molecular Formula Ce61Hs7NoO15 [11061[7]
Molecular Weight 1186.415 g/mol [6]
Monoisotopic Mass (Neutral) 1185.632163 Da [6]
Monoisotopic Mass ([M+H]*) 1186.6400 Da [1107]
Source Marine Rivularia sp. [2]

Biological Activity: Serine Protease Inhibition

Rivulariapeptolide 1185 demonstrates potent inhibitory activity against several serine
proteases. The half-maximal inhibitory concentrations (ICso) were determined following a 40-
minute pre-incubation of the compound with the target enzyme.[1][2][7]

Rivulariapeptolide Rivulariapeptolide Rivulariapeptolide
Target Protease

1185 ICso (NM) 1155 ICso (nM) 1121 ICso (nM)
Chymotrypsin 49+0.5 35+0.3 25+0.3
Elastase 48+04 1.8+0.1 14+0.2
Proteinase K 22119 10.1+0.8 8.8+£0.7

Data are presented as the mean + SD, n=3.[1][7]

Experimental Workflows and Logical Relationships

The discovery and analysis of Rivulariapeptolide 1185 involve a multi-step workflow that
integrates metabolomics with classical natural product chemistry.
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Discovery & Characterization Workflow
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Caption: Workflow for discovery and characterization of Rivulariapeptolides.
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Mechanism of Action: Serine Protease Inhibition
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Caption: Diagram of Rivulariapeptolide 1185 inhibiting protease activity.
Experimental Protocols

Protocol 1: Isolation and Purification of
Rivulariapeptolide 1185

This protocol outlines the general steps for isolating Rivulariapeptolide 1185 from a
cyanobacterial crude extract, guided by native metabolomics results.[1][7]

o Extraction:

o Lyophilize cyanobacterial biomass.
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o Perform solvent extraction using methanol (MeOH) or a similar polar solvent.

o Dry the extract under vacuum to yield a crude extract.

» Native Metabolomics Screening (Target Identification):

o Perform an initial screen using LC-MS with post-column infusion of the target protein (e.g.,
chymotrypsin) to identify potential binders by observing mass shifts.[4]

e Preparative High-Performance Liquid Chromatography (Prep-HPLC):

o Column: Use a suitable reversed-phase column (e.g., C18) for preparative scale.

o Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid
(FA), is typically used for separating peptides.

o Gradient (Example):

Start at 10-30% ACN.

Linearly increase to 70-90% ACN over 30-40 minutes.

Hold for 5 minutes.

Return to initial conditions and re-equilibrate.
o Fraction Collection: Collect fractions based on UV absorbance (e.g., 220 nm, 280 nm).

o Analysis: Analyze collected fractions using LC-HRMS/MS to identify those containing the
target mass of Rivulariapeptolide 1185 ([M+H]* = 1186.6400).[1][7]

o Purification: Pool and re-purify fractions containing the target compound until a purity of
>95% is achieved.

Protocol 2: Structural Characterization

This protocol details the analytical methods for confirming the planar structure of the isolated
compound.[1][4]
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o High-Resolution Tandem Mass Spectrometry (HR-MS/MS):

(¢]

Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

[¢]

lonization: Use electrospray ionization (ESI) in positive mode.

[¢]

Data Acquisition: Acquire MS? spectra to confirm the precursor ion mass and MS?
(fragmentation) spectra to obtain structural information.

[e]

In-Silico Analysis: Use tools like SIRIUS and ZODIAC to determine the molecular formula
from the exact mass and isotopic pattern.[1] Use CANOPUS to classify the compound and
predict substructures from the MS/MS fragmentation pattern.[1][5]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Prep: Dissolve the purified peptide (>1 mg) in a deuterated solvent (e.g., DMSO-
de or CD30D).

o Experiments: Acquire a suite of 1D and 2D NMR spectra to elucidate the planar structure.
= 1D: 1H NMR.

= 2D: COSY (correlation spectroscopy), HSQC (heteronuclear single quantum
coherence), HMBC (heteronuclear multiple bond correlation), and ROESY/NOESY
(rotating/nuclear Overhauser effect spectroscopy).

o Interpretation: Manually interpret the spectra to determine amino acid composition,
sequence, and the location of ester linkages.[1]

Protocol 3: Quantitative Analysis by HPLC-HRMS/MS

While a certified reference standard for Rivulariapeptolide 1185 is not commercially available,
this protocol, adapted from established methods for other cyanopeptides, can be used for
relative or absolute quantification after validation.[8][9][10]

e Sample Preparation:

o For water samples, perform solid-phase extraction (SPE) for enrichment and cleanup.
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o For biological tissues, perform homogenization followed by solvent extraction (e.g., with an
acidified MeOH/water mixture) and cleanup via SPE.[10]

e |nstrumentation and Conditions:

o System: UHPLC coupled to a high-resolution tandem mass spectrometer (e.g., Q-
Exactive) or a triple quadrupole (QgqQ) for high sensitivity.[10]

o Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 um).
o Mobile Phase A: Water + 0.1% Formic Acid.

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Flow Rate: 0.3 - 0.4 mL/min.

o Gradient: Develop a gradient optimized for the separation of Rivulariapeptolide 1185 from
matrix components.

e Mass Spectrometry Method:
o Mode: Positive lon ESI.

o Acquisition: Use Parallel Reaction Monitoring (PRM) on an HRMS instrument or Multiple
Reaction Monitoring (MRM) on a QqQ instrument.

o Transitions (for MRM): Select the precursor ion (1186.64) and at least two characteristic
product ions for quantification and confirmation. These must be determined by analyzing
the MS/MS spectrum of a purified standard.

e Quantification:

o Calibration: Prepare a calibration curve using a purified and quantified (e.g., by qNMR)
standard of Rivulariapeptolide 1185.

o Data Analysis: Integrate the peak area of the target analyte and quantify using the
calibration curve. Use an internal standard to correct for matrix effects and variations in
instrument response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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